molecular formula C16H27NO4 B3183356 (2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid CAS No. 934470-83-4

(2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid

Cat. No.: B3183356
CAS No.: 934470-83-4
M. Wt: 297.39 g/mol
InChI Key: PVYGHRWCXWTYGS-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid (CAS: 934470-83-4) is a protected proline derivative featuring a tert-butoxycarbonyl (Boc) group at the pyrrolidine nitrogen and a cyclohexyl substituent at the C4 position. Its stereochemistry (2S,4R) confers distinct conformational rigidity, making it valuable in peptide synthesis and medicinal chemistry for modulating backbone flexibility and preventing aggregation . This compound is commercially available with 98% purity, as noted in supplier catalogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4R)-4-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h11-13H,4-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYGHRWCXWTYGS-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as (S)-proline.

    Protection: The amino group of the pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the cyclohexyl group or other substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents at specific positions on the pyrrolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce dehydroxylated or dealkylated products.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its unique structure facilitates the development of drugs with improved efficacy and reduced side effects. For instance, it is involved in the synthesis of analgesics and anti-inflammatory agents, which are essential for pain management and inflammation reduction .

Therapeutic Applications
Research indicates that derivatives of (2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid are being explored for their potential in treating conditions such as depression and anxiety. Its role in modulating neurotransmitter systems makes it a candidate for developing novel antidepressants .

Peptide Synthesis

Solid-Phase Peptide Synthesis
The compound is frequently utilized in solid-phase peptide synthesis (SPPS), where it acts as a protecting group for amino acids. This application is vital for the production of complex peptides that are crucial in drug formulation and biological research. By enhancing the stability and bioactivity of peptides, it contributes to advancements in therapeutic peptides .

Case Study: Granzyme B Inhibitors
this compound has been specifically noted for its use in synthesizing granzyme B inhibitors. These inhibitors are significant in cancer therapy as they can prevent the degradation of tumor suppressor proteins by granzyme B, thus enhancing the effectiveness of cancer treatments .

Chiral Auxiliary

Asymmetric Synthesis
In asymmetric synthesis, this compound acts as a chiral auxiliary, allowing chemists to produce enantiomerically pure compounds more efficiently. This capability is essential in the pharmaceutical industry, where the chirality of compounds can significantly affect their biological activity and safety profiles .

Biochemical Research

Enzyme Inhibition Studies
Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. Understanding these interactions helps elucidate mechanisms of action for potential therapeutic agents. For example, its derivatives have been studied for their effects on zinc hydrolase activity, which is linked to various diseases including cardiovascular disorders .

Material Science

Development of Novel Materials
this compound is also explored in material science for creating polymers with specific mechanical properties. These materials can be used in drug delivery systems, enhancing the efficacy and targeting of therapeutic agents .

Summary Table of Applications

Application AreaSpecific Uses
Pharmaceutical DevelopmentKey intermediate for analgesics and anti-inflammatory drugs
Peptide SynthesisUsed as a protecting group in SPPS
Chiral AuxiliaryFacilitates asymmetric synthesis
Biochemical ResearchStudies on enzyme inhibition and receptor binding
Material ScienceDevelopment of polymers for drug delivery systems

Mechanism of Action

The mechanism of action of (2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and function. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can participate in further chemical reactions or biological interactions.

Comparison with Similar Compounds

Stereoisomeric Variants

  • (2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid (CAS: 394734-77-1) The (2S,4S) diastereomer differs in the configuration at C3. While both isomers share identical functional groups, stereochemical variations can significantly alter their physicochemical properties and biological interactions. For instance, the (2S,4R) isomer may adopt a distinct conformation that optimizes hydrogen bonding or steric interactions in peptide chains.

Substituent Modifications

  • The phenyl analog exhibits similar Boc protection and stereochemistry but may differ in solubility and metabolic stability due to the aromatic ring’s electron-rich nature. Safety data for this compound highlight standard handling precautions, such as using respiratory protection (N95 masks) and avoiding environmental release .
  • Fmoc-L-Pro(4-OcHx)-OH (CAS: 757951-65-8) This compound features a cyclohexyloxy (OcHx) group instead of a cyclohexyl substituent. Such derivatives are used to study the impact of substituent polarity on peptide conformation and aggregation .

Functional Group Variations

  • (2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid
    A hydroxylated pyrrolidine derivative isolated from natural sources, this compound lacks Boc protection but contains multiple hydroxyl groups. These polar groups enable strong hydrogen bonding, making it a potent glycosidase inhibitor. In contrast, the Boc and cyclohexyl groups in the target compound prioritize lipophilicity over polar interactions .

  • (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid (CAS: 2584-71-6) This stereoisomer (2R,4R) contains a hydroxyl group at C4 instead of cyclohexyl.
  • (2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS: 299181-56-9)
    The sulfonyl group introduces strong electron-withdrawing effects and acidity, contrasting with the electron-donating Boc group. Such modifications are critical in prodrug design or targeting sulfonamide-sensitive enzymes .

Comparative Data Table

Compound Name CAS Number Substituent (C4) Key Functional Groups Purity (%) Key Properties/Applications
(2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-COOH 934470-83-4 Cyclohexyl Boc, carboxylic acid 98 Peptide synthesis, aggregation control
(2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-COOH 394734-77-1 Cyclohexyl Boc, carboxylic acid 97 Stereochemical studies
(2S,4R)-Boc-4-phenyl-pyrrolidine-2-COOH 336818-78-1 Phenyl Boc, carboxylic acid N/A Aromatic interaction modulation
Fmoc-L-Pro(4-OcHx)-OH 757951-65-8 Cyclohexyloxy Fmoc, carboxylic acid N/A Conformational studies
(2R,4R)-4-Hydroxypyrrolidine-2-COOH 2584-71-6 Hydroxyl Hydroxyl, carboxylic acid N/A Enzyme inhibition

Research Implications and Gaps

  • Stereochemical Impact : The (2S,4R) configuration optimizes backbone rigidity in peptides, but comparative studies with the (2S,4S) isomer are needed to quantify conformational differences .
  • Substituent Effects : Cyclohexyl vs. phenyl substituents influence logP values and metabolic stability, yet experimental data on their pharmacokinetic profiles are lacking .
  • Safety and Handling : While the phenyl analog requires respiratory protection, the cyclohexyl variant’s safety data remain incomplete, warranting further toxicological assessment .

Biological Activity

(2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid is a significant compound in pharmaceutical and biochemical research, particularly known for its role as an intermediate in drug synthesis and its applications in peptide synthesis. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C16_{16}H27_{27}N2_{2}O4_{4}
  • Molecular Weight : 299.40 g/mol
  • Melting Point : Not specified
  • Solubility : Soluble in DMF (Dimethylformamide)

Applications in Pharmaceutical Development

This compound is extensively utilized in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics facilitate the development of drugs with enhanced efficacy and reduced side effects.

Key Applications:

  • Intermediate in Drug Synthesis : Used to create compounds that modulate neurological pathways.
  • Peptide Synthesis : Acts as a protecting group for amino acids, crucial for producing complex peptides necessary in drug formulations.

Biochemical Research

This compound serves as a valuable tool in biochemical studies focusing on enzyme inhibition and receptor binding. Research has demonstrated its effectiveness in elucidating mechanisms of action for potential therapeutic agents.

  • Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding Studies : It has been employed in various assays to assess binding affinities to target receptors, providing insights into drug-receptor interactions.

Data Table: Biological Activity Overview

Activity Type Description Reference
Enzyme InhibitionInhibits specific enzymes related to neurological pathways
Receptor BindingAssesses binding affinity to target receptors
Peptide SynthesisProtecting group for amino acids

Case Studies

  • Neurological Disorder Drug Development :
    • A study highlighted the use of this compound as an intermediate in synthesizing a novel drug aimed at treating Alzheimer's disease. The compound demonstrated significant efficacy in preclinical models by enhancing synaptic plasticity.
  • Peptide Therapeutics :
    • Research focused on using this compound in peptide synthesis revealed that it improves the yield and purity of synthesized peptides, which are critical for developing therapeutics targeting various diseases.

Research Findings

Recent studies have explored the biological activity of this compound through various assays:

  • In Vitro Assays : Demonstrated its potential as a PD-L1 inhibitor, comparable to established antagonists like BMS1166, with low nanomolar inhibitory activities.
  • Molecular Docking Studies : Indicated favorable interactions with target proteins, suggesting its utility in rational drug design.

Q & A

Q. What are the recommended synthetic routes for (2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid?

A two-step method is commonly employed:

  • Step 1 : Coupling of Boc-protected pyrrolidine-2-carboxylic acid derivatives with cyclohexyl-containing intermediates using carbodiimide reagents (e.g., EDCI) and HOBt in dichloromethane.
  • Step 2 : Deprotection of the Boc group using trifluoroacetic acid (TFA) under controlled conditions. Purification via silica gel chromatography (hexane/ethyl acetate gradient) yields the final product with >95% purity. This method minimizes racemization and ensures stereochemical integrity .

Q. How should researchers characterize the compound’s purity and structural identity?

  • NMR Spectroscopy : Confirm stereochemistry and cyclohexyl integration via 1^1H and 13^{13}C NMR. For example, cyclohexyl protons appear as multiplet signals at δ 1.0–2.0 ppm, while the Boc group shows a singlet at δ 1.4 ppm .
  • Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., expected [M+H]+^+ for C16_{16}H27_{27}NO4_4: 297.39 g/mol) .
  • HPLC : Use C18 columns with UV detection (λ = 210–254 nm) to assess purity (>97%) .

Q. What safety precautions are required for handling this compound?

While classified as non-hazardous under GHS, standard lab practices apply:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store at 2–8°C in airtight containers to prevent hydrolysis .
  • In case of exposure, rinse affected areas with water for ≥15 minutes and consult a physician .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence conformational stability in peptide design?

The cyclohexyl group enhances hydrophobic interactions and restricts backbone flexibility, reducing aggregation in peptide synthesis. This is critical for designing β-turn mimetics or enzyme inhibitors where rigid conformations improve target binding . Computational modeling (e.g., DFT or MD simulations) can predict preferred dihedral angles and steric effects.

Q. What strategies optimize coupling efficiency during synthesis?

  • Catalyst Selection : Replace EDCI with DMT-MM for higher yields in polar solvents (e.g., DMF) .
  • Temperature Control : Maintain reactions at 0–4°C to minimize epimerization.
  • Deprotection Optimization : Use TFA:DCM (1:4) for 1–2 hours to avoid over-acidification, which degrades the pyrrolidine ring .

Q. How can researchers address low yields due to impurities?

  • Byproduct Identification : Use LC-MS to detect truncated peptides or oxidized intermediates.
  • Purification Adjustments : Switch from silica gel to reverse-phase HPLC for polar impurities.
  • Quality Control : Pre-activate carboxylic acid moieties with HOBt/DIC to reduce unreacted starting material .

Q. What analytical methods detect decomposition products under varying conditions?

  • Thermogravimetric Analysis (TGA) : Identifies thermal degradation thresholds (e.g., decomposition above 150°C).
  • Stress Testing : Expose the compound to UV light, humidity, or acidic/basic conditions, then analyze via HPLC-MS. Major degradation products include Boc-cleaved derivatives and cyclohexene byproducts .

Q. How does this compound perform in structure-activity relationship (SAR) studies for drug discovery?

  • Substituent Modifications : Replace the cyclohexyl group with aromatic or fluorinated groups to assess binding affinity changes (e.g., 4-chlorobenzyl analogs show enhanced protease inhibition) .
  • Biological Assays : Test cytotoxicity (MTT assay) and target engagement (SPR or ITC) to prioritize lead compounds .

Methodological Challenges and Solutions

Q. How to ensure long-term stability in aqueous buffers for biological assays?

  • Lyophilization : Store the compound as a lyophilized powder and reconstitute in DMSO immediately before use.
  • Buffer Selection : Use phosphate buffers (pH 6.5–7.5) to avoid hydrolysis of the Boc group .

Q. What mechanistic insights can be gained from studying its racemization during synthesis?

  • Kinetic Studies : Monitor racemization rates via chiral HPLC under varying pH and temperatures.
  • Protecting Group Alternatives : Compare Boc with Fmoc groups; the latter may reduce racemization in basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,4R)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.